Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate is a complex organic compound with significant interest in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 282.65 g/mol. The compound is characterized by the presence of a pyridine ring, a chloro group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
The compound is cataloged under the CAS number 246022-36-6 and can be found in various chemical databases such as ChemicalBook and PubChem, which provide detailed information on its properties and potential applications . It is synthesized for research purposes and is available from chemical suppliers.
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate falls under the category of heterocyclic compounds, specifically pyridine derivatives. Its structural complexity makes it a candidate for various applications in pharmaceuticals, particularly as a potential therapeutic agent.
The synthesis of Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate typically involves multiple steps:
The synthesis may employ techniques such as refluxing in organic solvents, use of coupling reagents, and purification through crystallization or chromatography to isolate the desired product . The reaction conditions must be optimized to ensure high yields and purity.
The molecular structure of Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate features:
The compound's structural data can be represented in various forms such as SMILES notation or InChI strings for computational modeling and analysis:
CC(=O)N1CC[C@H](NC(=O)C2=C(C=CC(Cl)=C2)N1)C(=O)N(C(F)(F)F)C
InChI=1S/C10H10ClF3N2O2/c1-4(13)12-9(14)8-6(11)5-7(8)15-10(2,3)16/h5-6H,4H2,1-3H3
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate can participate in several chemical reactions:
The reactivity of this compound is largely influenced by its electronic structure due to the presence of electronegative groups (like chlorine and fluorine), which can stabilize certain intermediates during reactions .
The mechanism of action for Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate in biological systems may involve:
Further studies are needed to elucidate the precise mechanism, including kinetic studies and receptor binding assays .
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate exhibits several notable physical properties:
Key chemical properties include:
Relevant data from chemical databases indicate that the compound has specific melting points, boiling points, and spectral data (e.g., NMR spectra), which facilitate its identification and characterization .
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate has potential applications in several scientific fields:
This compound's diverse functionalities make it a valuable subject for ongoing research into its properties and potential applications in drug discovery and development .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6